5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[[4-(4-methoxyphenyl)piperazin-1-yl]-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-29-18-9-7-17(8-10-18)25-11-13-26(14-12-25)19(16-5-3-2-4-6-16)20-21(28)27-22(30-20)23-15-24-27/h2-10,15,19,28H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAMPUQRTHMDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC=CC=C3)C4=C(N5C(=NC=N5)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Construction of the Triazole Ring: The thiazole intermediate is then subjected to cyclization with hydrazine derivatives to form the triazole ring.
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction where the piperazine derivative is introduced to the triazole-thiazole scaffold.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that compounds containing thiazole and triazole rings exhibit significant anticonvulsant properties. For instance, derivatives similar to the compound have been tested in picrotoxin-induced convulsion models. These studies showed varying degrees of protection against seizures, with some analogues demonstrating a protection index (PI) as high as 9.2 .
Anticancer Properties
The anticancer potential of thiazole derivatives has been extensively studied. Compounds with similar structures have shown selective cytotoxicity against various cancer cell lines. For example, one study demonstrated that certain thiazole-linked compounds exhibited IC50 values in the low micromolar range against human lung adenocarcinoma cells . The structure-activity relationship (SAR) analyses indicated that the presence of electron-withdrawing groups significantly enhances anticancer activity.
Neuropharmacological Effects
The neuropharmacological effects of related compounds have been explored, particularly their impact on neurotransmitter systems. The methoxyphenyl group is believed to enhance binding affinity to serotonin receptors, which may explain the observed anxiolytic and antidepressant-like effects in animal models .
Case Study 1: Anticonvulsant Activity
In a study conducted by Siddiqui et al., various thiazole-integrated compounds were synthesized and tested for anticonvulsant effectiveness. One compound exhibited complete protection in a seizure model, highlighting the potential for developing new anticonvulsant drugs based on this scaffold .
Case Study 2: Anticancer Efficacy
Evren et al. synthesized novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides and evaluated their anticancer activity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. Their findings indicated strong selectivity and promising apoptosis induction rates among tested compounds .
Mechanism of Action
The mechanism of action of 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine moiety is known to interact with serotonin receptors, while the triazole and thiazole rings can modulate enzyme activity. These interactions can lead to various pharmacological effects, including anti-inflammatory and neuroprotective actions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings from Analogous Compounds
Substituent Effects on Physicochemical Properties :
- Electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring increase melting points and UV absorption maxima. For example, compound 4b (Cl substituent) melts at 294–296°C, while 5c (Br substituent) melts at 280–282°C .
- Methoxy groups enhance solubility in polar solvents due to hydrogen bonding, as seen in compound 8b (4-methoxyphenyl) .
Synthetic Efficiency :
- Yields for thiazolo-triazole derivatives range from 54% to 85%, with lower yields observed for sterically hindered substituents (e.g., 5h with a 5-methylisoxazol group: 54%) .
Research Implications and Gaps
While the target compound’s structural complexity aligns with bioactive analogs, its specific pharmacological profile remains uncharacterized. Priority research areas include:
- Synthesis Optimization : Adapting methods from (chloroacetic acid-mediated cyclization) to improve yield .
- Biological Screening : Testing for serotonin/dopamine receptor affinity (inferred from piperazine moieties) and antifungal activity (based on triazole-thiazole hybrids) .
- Spectroscopic Characterization : Full ¹H/¹³C-NMR and LCMS profiling to confirm purity and structure.
Biological Activity
The compound 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and anticonvulsant effects. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of thiazole derivatives typically involves multi-step processes that include the formation of thiazole rings through cyclization reactions. For this specific compound, the synthetic route includes the introduction of a piperazine moiety and methoxyphenyl groups which are crucial for enhancing biological activity.
Neuroprotective Effects
Recent studies have demonstrated that compounds similar to This compound exhibit significant neuroprotective properties. In a study involving acute cerebral ischemia in mice, the compound significantly prolonged survival time and reduced mortality rates at various doses tested. This suggests a potent neuroprotective activity against ischemic damage, potentially mediated through antioxidant mechanisms and modulation of neurotransmitter systems .
Anticonvulsant Activity
The anticonvulsant efficacy of thiazole derivatives has been evaluated using various animal models. The compound was tested in a picrotoxin-induced convulsion model where it displayed notable anticonvulsant properties. The structure-activity relationship analysis indicated that the presence of the methoxy group on the phenyl ring contributed significantly to its anticonvulsant activity .
Cytotoxicity Studies
Cytotoxic activity against cancer cell lines has also been investigated. Compounds with similar structures have shown promising results against various cancer cell lines including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). The IC50 values indicate strong selectivity and efficacy in inhibiting cell proliferation .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the phenyl and thiazole moieties significantly influence biological activity. Key findings include:
- Methoxy Substitution : The presence of methoxy groups enhances lipophilicity and receptor affinity.
- Piperazine Linkage : This moiety appears to play a critical role in modulating neuropharmacological effects.
- Thiazole Ring : Essential for cytotoxic activity; modifications to this ring can lead to improved potency against cancer cells.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| Compound 1 | Anticonvulsant | 18.4 | High efficacy in picrotoxin model |
| Compound 2 | Neuroprotective | - | Prolonged survival in ischemia model |
| Compound 3 | Cytotoxicity | <0.5 | Effective against A549 and NIH/3T3 cells |
| Compound 4 | Antiplatelet | - | Potent inhibition of platelet aggregation |
Case Studies
- Neuroprotection : In a controlled study involving mice subjected to induced ischemia, the compound demonstrated a significant reduction in mortality rates compared to control groups. This suggests potential therapeutic applications in stroke management.
- Anticonvulsant Testing : In another study assessing various thiazole derivatives, this compound was among those showing promising results for seizure control, indicating its potential use in epilepsy treatment protocols.
- Cancer Research : The compound's effectiveness against lung adenocarcinoma cells highlights its potential as an anticancer agent, warranting further investigation into its mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
